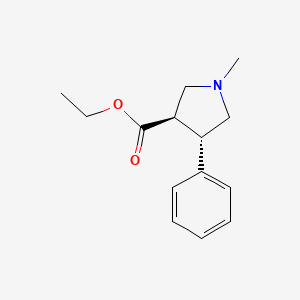
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Hydroxy-3-phenylpropyl)formamide” is a compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is categorized under impurities, metabolites, pharmaceutical standards, intermediates, and fine chemicals .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, “N-(3-hydroxy-3-phenylpropyl)-4-methylbenzamide” contains a total of 40 bonds. There are 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “Carbamic acid, N-(3-hydroxy-3-phenylpropyl)-, phenylmethyl ester” has a predicted boiling point of 483.3±45.0 °C, a predicted density of 1.174±0.06 g/cm3, and a predicted pKa of 12.50±0.46 .Wissenschaftliche Forschungsanwendungen
- Antioxidant Properties : Researchers have investigated the antioxidant potential of this compound. Its ability to scavenge free radicals may contribute to cellular protection and disease prevention .
- CoA Derivatives : N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide can be converted to its CoA derivative, 3-hydroxy-3-phenylpropionyl-CoA. This intermediate participates in various metabolic pathways .
- 3-Hydroxypropionic Acid Production : Researchers have engineered microbial cell factories (e.g., Saccharomyces cerevisiae) to produce 3-hydroxypropionic acid (3-HP) using this compound as a precursor. The biosynthesis pathway involves pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase. Optimization strategies have led to impressive 3-HP titers in engineered strains .
Biological Activity and Medicinal Chemistry
Biochemical Pathways and Metabolism
Biotechnology and Metabolic Engineering
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-21(18-10-4-1-5-11-18)16-17-24-23(26)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22,25H,16-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNPQFBLWPQCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2470206.png)
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2470207.png)
![1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2470209.png)
![5-bromo-2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2470211.png)







![N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2470227.png)
